

Diacetyldihydromorphine: A Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Diacetyldihydromorphine*

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Introduction

Diacetyldihydromorphine, also known as dihydroheroin or Paralaudin, is a potent semi-synthetic opioid analgesic. First synthesized in Germany in 1928, it is a derivative of morphine, specifically the diacetylated ester of dihydromorphine.^{[1][2]} This document provides a comprehensive technical overview of the chemical structure, stereochemistry, and relevant physicochemical properties of **Diacetyldihydromorphine**. It also outlines generalized experimental protocols for its synthesis and analysis, and discusses its interaction with opioid receptors.

Chemical Structure and Stereochemistry

The chemical structure of **Diacetyldihydromorphine** is based on the morphinan skeleton, a complex pentacyclic ring system. The systematic IUPAC name for **Diacetyldihydromorphine** is (5 α ,6 α)-7,8-dihydro-4,5-epoxy-17-methylmorphinan-3,6-diyl diacetate.^[1]

Key stereochemical features of the molecule include:

- The C5, C6, C9, C13, and C14 atoms are chiral centers.
- The fusion of the B and C rings is cis, while the fusion of the C and D rings is also cis.
- The acetyl groups are located at the C3 and C6 positions.

- The methyl group is attached to the nitrogen atom at position 17.

The hydrogenation of the 7,8-double bond of the morphine scaffold to a single bond in dihydromorphine, and subsequently in **Diacetyldihydromorphine**, results in a different spatial arrangement of the C-ring compared to morphine and heroin.

Visualization of Chemical Structure

Caption: 2D Chemical Structure of **Diacetyldihydromorphine**.

Physicochemical Properties

A summary of the key physicochemical properties of **Diacetyldihydromorphine** is presented in the table below.

Property	Value	Reference
IUPAC Name	(5 α ,6 α)-7,8-dihydro-4,5-epoxy-17-methylmorphinan-3,6-diyldiacetate	[1]
Other Names	Dihydroheroin, Paralaudin, Acetylmorphinol	[1] [3]
Molecular Formula	C ₂₁ H ₂₅ NO ₅	[1] [3]
Molecular Weight	371.43 g/mol	[1] [3]
Appearance	Needles	
Melting Point	165-167 °C	
Solubility	Slightly soluble in water; soluble in chloroform, alcohol, ether	

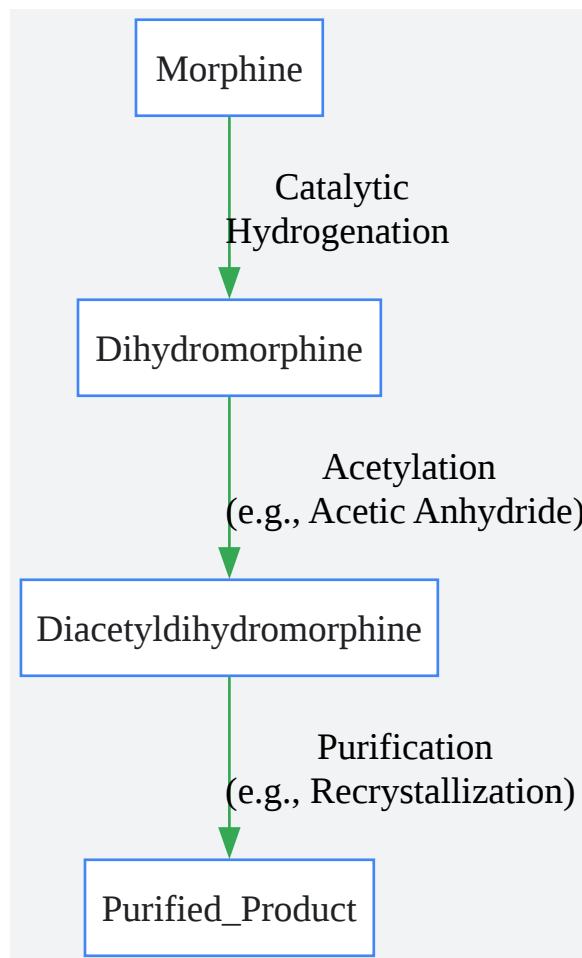
Experimental Protocols

Synthesis of Diacetyldihydromorphine

The synthesis of **Diacetyldihydromorphine** is typically achieved through the acetylation of dihydromorphine. While a detailed, step-by-step protocol from the primary literature by Small and Mallonee (1947) is not readily available in the public domain, the general procedure involves the following steps:

- Starting Material: Dihydromorphine, which can be synthesized from morphine via catalytic hydrogenation.
- Acetylation: Dihydromorphine is treated with an acetylating agent, such as acetic anhydride or acetyl chloride. This reaction typically occurs in the presence of a base or a catalyst to facilitate the esterification of the hydroxyl groups at the C3 and C6 positions.
- Purification: The crude product is then purified to remove unreacted starting materials, reagents, and byproducts. Purification techniques may include recrystallization, column chromatography, or a combination of methods to yield pure **Diacetyldihydromorphine**.

A generalized workflow for the synthesis is depicted below.



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Caption: Generalized synthesis workflow for **Diacetyldihydromorphine**.

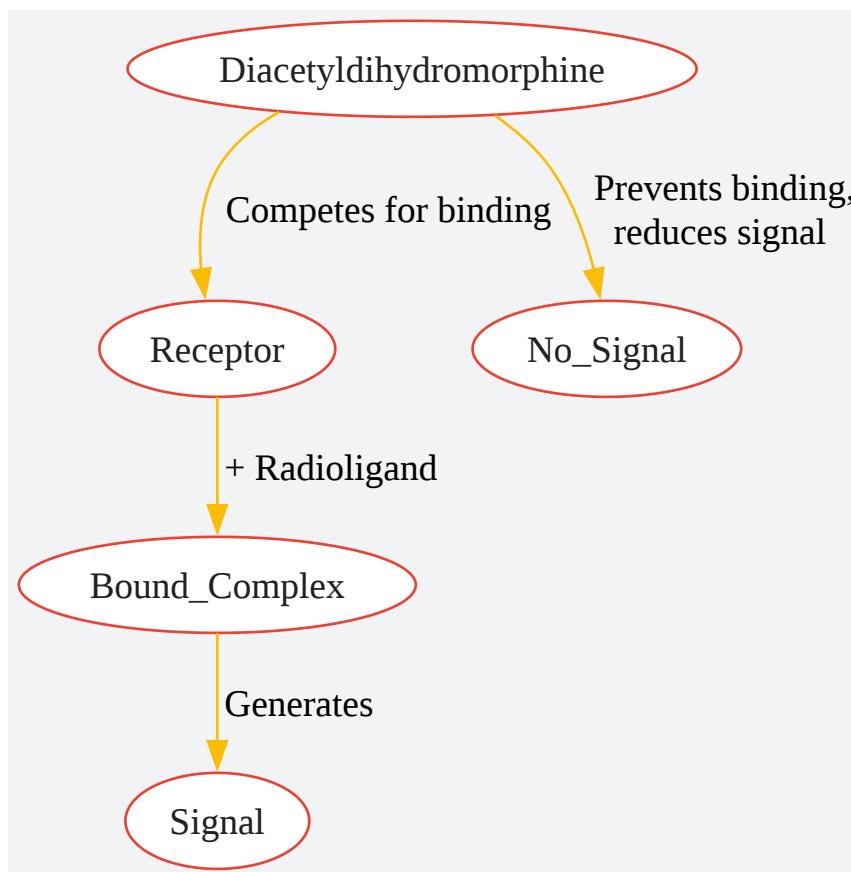
Opioid Receptor Binding Assay

To determine the binding affinity of **Diacetyldihydromorphine** to opioid receptors, a competitive radioligand binding assay is commonly employed. A generalized protocol is as follows:

- Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., mu, delta, or kappa) are prepared from cell cultures or animal brain tissue.
- Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., $[^3\text{H}]$ DAMGO for the mu-opioid receptor) is used.

- Competition: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (**Diacetyldihydromorphine**).
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis: The data are used to generate a competition curve, from which the IC_{50} (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC_{50} is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.

The logical relationship of a competitive binding assay is illustrated below.



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Caption: Logical diagram of a competitive receptor binding assay.

Receptor Binding Profile

Diacetyldihydromorphine and its active metabolite, dihydromorphine, are known to be highly selective agonists for the mu (μ)-opioid receptor. While specific Ki values for **Diacetyldihydromorphine** are not widely reported in publicly available literature, its pharmacological effects are primarily mediated through this receptor subtype. The binding affinity of related opioids for the human mu-opioid receptor is provided for context in the table below.

Compound	Ki (nM) at Human Mu-Opioid Receptor
Buprenorphine	0.90 \pm 0.1
Hydromorphone	0.365
Morphine	1.14
Oxycodone	25.9
Hydrocodone	19.8

Data sourced from various studies and may not be directly comparable due to different experimental conditions.

Signaling Pathway

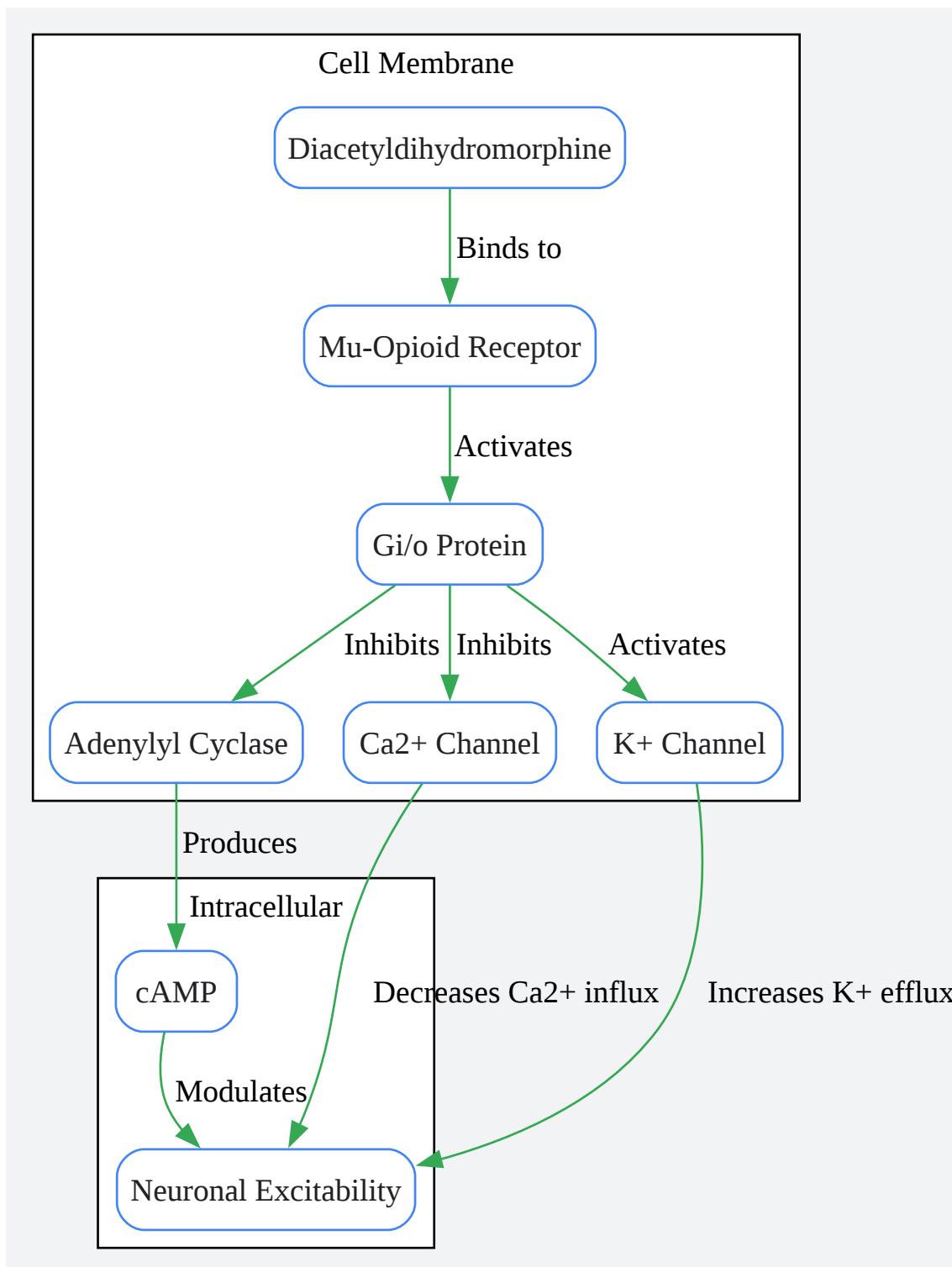
Upon binding to the mu-opioid receptor, which is a G-protein coupled receptor (GPCR), **Diacetyldihydromorphine** initiates a downstream signaling cascade. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o).

- Receptor Activation: Agonist binding induces a conformational change in the receptor.
- G-protein Coupling: The activated receptor couples to a heterotrimeric Gi/o protein, promoting the exchange of GDP for GTP on the α subunit.
- Subunit Dissociation: The G α i/o-GTP and G β γ subunits dissociate.

- Downstream Effects:

- The G α i/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- The G β γ subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated calcium channels.

This signaling cascade ultimately results in a reduction in neuronal excitability and neurotransmitter release, leading to the analgesic and other physiological effects of the opioid.



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Caption: Simplified signaling pathway of **Diacetyldihydromorphine**.

Conclusion

Diacetyldihydromorphine is a potent mu-opioid receptor agonist with a well-defined chemical structure and stereochemistry. Its synthesis is achieved through the acetylation of dihydromorphine. While detailed quantitative data on its receptor binding affinities are limited in the public domain, its pharmacological profile is consistent with that of a selective mu-opioid agonist. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and professionals in the field of opioid drug development. Further research is warranted to fully elucidate its quantitative receptor binding characteristics and to develop detailed, validated analytical methods for its quantification in various matrices.

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- To cite this document: BenchChem. [Diacetyldihydromorphine: A Technical Guide to its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3343199#chemical-structure-and-stereochemistry-of-diacetyldihydromorphine>]

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